Hymenialdisine-d4 is a deuterated analog of hymenialdisine, a natural product derived from marine sponges, particularly from the genus Stylissa. Hymenialdisine has garnered attention due to its potent inhibitory effects on various protein kinases, making it a significant compound in medicinal chemistry and drug development. The deuterated variant, Hymenialdisine-d4, is utilized primarily for research purposes, particularly in studies involving metabolic pathways and pharmacokinetics.
Hymenialdisine is predominantly sourced from marine sponges, with Stylissa massa being one of the notable producers. This compound has been isolated and characterized through various chromatographic techniques and spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its structure and purity .
The synthesis of Hymenialdisine-d4 typically involves the introduction of deuterium into the molecular structure of hymenialdisine. This can be achieved through several synthetic strategies:
The synthetic route may involve:
The molecular structure of Hymenialdisine-d4 retains the core features of hymenialdisine but includes deuterium atoms at specific locations. The general structure can be represented as follows:
Structural elucidation typically involves:
Hymenialdisine-d4 participates in several chemical reactions typical for its class of compounds:
The reactivity profile is assessed using:
Hymenialdisine-d4 acts primarily as a competitive inhibitor for various serine/threonine kinases. The mechanism involves:
Quantitative data from studies indicate that Hymenialdisine exhibits nanomolar affinity for several kinases, demonstrating its potential as a lead compound in drug discovery .
Relevant data includes:
Hymenialdisine-d4 is primarily utilized in:
Hymenialdisine-d4 is a deuterated isotopologue of the natural marine alkaloid hymenialdisine, featuring strategic deuteration at four hydrogen positions. Its molecular formula is C11H6D4BrN5O2, with a precise molecular mass of 328.16 g/mol [2]. The deuterium atoms replace the four hydrogen atoms at the C-5 and C-6 positions of the pyrrolo[2,3-c]azepin-8-one core, as confirmed by the IUPAC name (4Z)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-5,5,6,6-tetradeuterio-1,7-dihydropyrrolo[2,3-c]azepin-8-one [5]. This site-specific deuteration leaves the compound's electronic structure and pharmacophore intact while altering its vibrational and rotational properties.
Table 1: Molecular Characteristics of Hymenialdisine-d4
Property | Specification |
---|---|
Molecular Formula | C11H6D4BrN5O2 |
Molecular Weight | 328.16 g/mol |
Deuterium Positions | C-5, C-6 (pyrroloazepinone core) |
CAS Number | 1185240-30-5 |
MDL Number | MFCD28138597 |
Mass spectrometric analyses reveal a characteristic +4 Da shift compared to non-deuterated hymenialdisine (MW 324.13 g/mol), serving as a primary identifier for isotopic purity [5] [6]. This mass difference arises from the higher neutron count in deuterium nuclei, making mass spectrometry indispensable for quality control during synthesis and purification.
The introduction of deuterium induces subtle but significant changes in physicochemical behavior relative to non-deuterated hymenialdisine (C11H10BrN5O2). While both share identical brominated pyrrole-azepinone scaffolds and glycocyamidine moieties [3], isotopic substitution reduces the vibrational energy of C-D bonds compared to C-H bonds. This alteration lowers the compound's metabolic degradation rate in biological systems—a kinetic isotope effect exploited in tracer studies [4].
Synthetic challenges arise due to deuterium's impact on reaction kinetics. Traditional routes to hymenialdisine involve regioselective bromination steps prone to isotopic scrambling; however, optimized methods using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) achieve high selectivity and purity for the deuterated analog [7]. Crucially, deuterium incorporation does not alter the core structure's planarity or conjugated π-system, preserving its ATP-competitive kinase binding affinity.
Table 2: Comparative Properties of Hymenialdisine and Hymenialdisine-d4
Property | Hymenialdisine | Hymenialdisine-d4 |
---|---|---|
Molecular Formula | C11H10BrN5O2 | C11H6D4BrN5O2 |
Molecular Weight | 324.13 g/mol | 328.16 g/mol |
CAS Number | 82005-12-7 | 1185240-30-5 |
Key Synthetic Step | Regioselective bromination | Deuterium-stable cyclization |
X-ray crystallography has resolved the binding mode of non-deuterated hymenialdisine to kinases like CDK2 (PDB ID: 1DM2) and GSK-3β (PDB ID: 1Q3W), revealing critical interactions conserved in the deuterated analog [3]. The brominated pyrrole forms hydrophobic contacts, while the glycocyamidine moiety hydrogen-bonds to kinase hinge regions. These structures confirm the (Z)-configuration at the exocyclic double bond, essential for activity.
Deuteration enhances NMR resolution for molecular dynamics studies. The reduced dipolar coupling of deuterium nuclei minimizes signal broadening in 13C and 1H spectra. Multi-site-specific isotopic labeling strategies—like those used in huntingtin exon-1 studies—allow targeted interrogation of the deuterated positions in hymenialdisine-d4 without spectral overlap [8]. 2H NMR additionally quantifies deuterium incorporation efficiency through distinct quadrupolar splitting patterns.
Table 3: Kinase Targets Resolved via Hymenialdisine Co-Crystallization
Kinase Target | PDB ID | IC50 (nM) | Key Interactions |
---|---|---|---|
CDK2/Cyclin A | 1DM2 | 70 | H-bonds: Glu81, Leu83 |
GSK-3β | 1Q3W | 10 | H-bonds: Val135, Asp200 |
MEK-1 | - | 6 | Competitive ATP inhibition |
High-resolution mass spectrometry (HRMS) distinguishes hymenialdisine-d4 from non-deuterated and partial-deuteration impurities. Electrospray ionization (ESI) spectra exhibit a base peak at m/z 329.13 [M+H]+ for the deuterated analog, contrasting with m/z 325.11 [M+H]+ for the standard compound [5]. The 4 Da separation confirms complete deuteration at all designated sites, while isotopic distribution patterns validate synthetic fidelity.
MS/MS fragmentation further localizes deuterium incorporation. Diagnostic fragments like the brominated pyrroloazepinone ion (C7H2D4BrN2O+; m/z 257.98) retain deuterium labels, confirming their position on the core scaffold rather than the glycocyamidine ring [4] [5]. This specificity is critical for mechanistic studies tracing deuterium retention in metabolic or protein-binding assays.
Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7